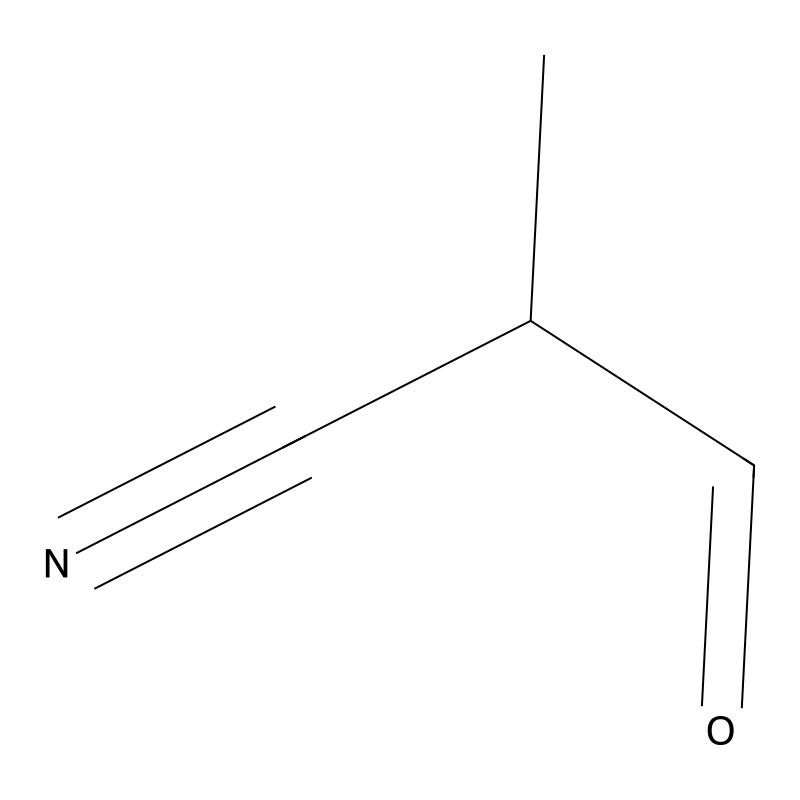

2-Methyl-3-oxopropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-oxopropanenitrile is an organic compound with the molecular formula CHNO. It features a nitrile functional group, which contributes to its reactivity and applications in various chemical processes. This compound is characterized by a ketone group adjacent to a nitrile, making it a versatile intermediate in organic synthesis. The structure includes a methyl group at the second carbon and a carbonyl group at the third carbon, which influences its chemical behavior and interactions.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives.

- Favorskii Rearrangement: When reacted with triethylamine in methanol, it can produce a mixture of substitution products and cyano esters through this rearrangement process.

- Diels-Alder Reactions: This compound acts as an electrophile, where its electron-deficient double bond can react with electron-rich dienes, facilitating cycloaddition reactions.

While specific biological activities of 2-Methyl-3-oxopropanenitrile are not extensively documented, compounds containing similar functional groups often exhibit significant biological properties. For instance, nitriles can show antimicrobial and anti-inflammatory activities. Further research is needed to elucidate any potential pharmacological effects of 2-Methyl-3-oxopropanenitrile.

Various methods have been developed for synthesizing 2-Methyl-3-oxopropanenitrile:

- From Methyl Acetoacetate: This method involves the condensation of methyl acetoacetate with cyanide sources under basic conditions.

- Via Alkylation: Starting from malonic acid derivatives, alkylation can introduce the methyl group followed by dehydration to yield the nitrile.

- Cyclization Reactions: Some synthetic routes involve cyclization reactions that incorporate 2-methyl groups into the propanenitrile framework .

2-Methyl-3-oxopropanenitrile serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Chemistry: It can be used to synthesize various biologically active compounds.

- Agricultural Chemicals: Its derivatives may find applications in agrochemicals due to their potential biological activities.

- Material Science: It can be utilized in the production of polymers or as a building block for more complex molecules.

Several compounds share structural similarities with 2-Methyl-3-oxopropanenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-oxobutanoic acid | CHO | Contains an additional carbon, showing different reactivity patterns. |

| 2-Methyl-3-cyanopropanoic acid | CHNO | Exhibits similar functionalities but differs in acid-base properties. |

| 3-Oxobutanoic acid | CHO | Lacks the nitrile group but shares keto functionalities. |

| 3-Cyclopropyl-2-methyl-3-oxopropanenitrile | CHN | Contains a cyclopropyl group, affecting sterics and reactivity. |

These compounds highlight the uniqueness of 2-Methyl-3-oxopropanenitrile through its specific nitrile functionality and its diverse synthetic pathways and applications compared to others within its class. Each compound's distinct structural features contribute to varied reactivity and potential uses in different fields of chemistry.

Kolbe Nitrile Synthesis Derivatives

The Kolbe nitrile synthesis represents a fundamental approach for industrial-scale production of nitrile compounds, including 2-methyl-3-oxopropanenitrile derivatives [1] [2]. This method involves the nucleophilic substitution reaction between alkyl halides and metal cyanides, proceeding through an SN2 mechanism in polar aprotic solvents [3] [4].

The reaction mechanism begins with the formation of a cyanide-stabilized carbanion from acetonitrile using strong bases such as sodium or potassium amide [1]. This carbanion subsequently attacks the electrophilic carbon center of alkyl halides, resulting in the formation of the desired nitrile product [2]. The reaction conditions typically employ polar aprotic solvents such as dimethyl sulfoxide or acetone, which facilitate the nucleophilic attack while minimizing competing elimination reactions [1] [3].

Industrial implementations of this methodology demonstrate excellent yields of 70-95% for primary alkyl halides, with reaction temperatures ranging from 25-80°C [1] [2]. The scalability of this approach makes it particularly attractive for large-scale production, as evidenced by its widespread use in the pharmaceutical and chemical industries [3] [4]. The use of dimethyl sulfoxide as a solvent has proven especially advantageous for sterically hindered electrophiles, including secondary and neopentyl halides, without significant rearrangement side-reactions [2].

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis has emerged as a powerful technique for enhancing the efficiency of nitrile synthesis reactions in industrial settings [5] [6] [7]. This methodology employs quaternary ammonium or phosphonium salts as catalysts to facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving overall process economics [6] [7].

The mechanism involves the formation of ion pairs between the phase-transfer catalyst and cyanide anions, which enables their solubilization in organic phases where alkyl halides are present [6]. This approach effectively overcomes the inherent incompatibility between ionic cyanide sources and organic substrates, resulting in enhanced reaction rates and reduced reaction temperatures compared to conventional methods [5] [7].

Industrial applications of phase-transfer catalyzed nitrile synthesis demonstrate yields of 60-90% under optimized conditions [5] [7]. The typical reaction temperature range of 40-100°C, combined with catalyst loadings of 1-5 mol%, makes this approach economically attractive for large-scale production [6] [7]. The methodology exhibits particular utility in the synthesis of substituted ketonitriles, where traditional approaches may suffer from reduced efficiency due to steric hindrance or electronic effects [5].

Laboratory-Scale Preparation Protocols

Cyanide-Mediated Acetone Functionalization

Laboratory-scale synthesis of 2-methyl-3-oxopropanenitrile frequently employs cyanide-mediated functionalization of acetone as a direct and efficient approach [8] [9] [10]. This methodology involves the reaction of acetone with hydrogen cyanide or cyanide salts under carefully controlled conditions to form cyanohydrin intermediates, which can be subsequently functionalized to yield the target compound [8] [10].

The reaction mechanism proceeds through nucleophilic addition of cyanide ion to the carbonyl carbon of acetone, followed by protonation to form the cyanohydrin intermediate [8] [11] [12]. The cyanohydrin can then undergo further transformations, including oxidation or substitution reactions, to introduce the methyl group at the alpha position [8] [10]. The reaction typically requires 2-24 hours and can be conducted in aqueous-organic biphasic systems or polar aprotic solvents [8] [10].

Research findings indicate that the use of acetone cyanohydrin as a lithium cyanide precursor provides a safer and more convenient alternative to handling gaseous hydrogen cyanide [8]. Treatment of acetone cyanohydrin with methyllithium affords a lithium cyanide-acetone complex that demonstrates excellent reactivity with various electrophiles, yielding the desired beta-hydroxy nitriles in good yields [8]. This approach has proven particularly valuable for laboratory-scale synthesis due to its operational simplicity and reduced safety concerns [8] [10].

Oxidation Pathways for Propionitrile Derivatives

The synthesis of 2-methyl-3-oxopropanenitrile through oxidation of propionitrile derivatives represents an alternative laboratory-scale approach that has gained attention in recent synthetic methodologies [13] [14] [15]. This strategy involves the controlled oxidation of propionitrile at specific positions to introduce the ketone functionality while preserving the nitrile group [14] [15].

Current oxidation protocols employ various oxidizing agents including transition metal complexes, organic oxidants, and electrochemical methods [14] [15]. The reaction mechanism typically involves the formation of reactive intermediates through hydrogen atom abstraction or electron transfer processes, followed by oxygenation to introduce the carbonyl group [14]. Temperature control and solvent selection are critical parameters for achieving selectivity and minimizing over-oxidation [14] [15].

Laboratory studies demonstrate that electrochemical oxidation methods offer particular advantages in terms of selectivity and environmental compatibility [15]. The use of palladium nanoparticle-modified copper oxide nanowires as electrocatalysts enables the oxidative coupling of primary alcohols with ammonia to generate nitriles under ambient conditions without requiring external oxidants [15]. This approach achieves moderate to high yields depending on the specific reaction conditions and substrate structure [15].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for the synthesis of 2-methyl-3-oxopropanenitrile has focused on several key areas: metal alkoxide catalysis, transition metal complex catalysis, phase-transfer catalysis, and base-activated systems [16] [17] [18]. Each catalytic approach offers distinct advantages in terms of substrate compatibility, reaction efficiency, and operational convenience [16] [17].

Metal alkoxide catalysts, particularly potassium tert-butoxide and sodium tert-butoxide, have demonstrated excellent performance in the acylation of acetonitrile with various carbonyl compounds [16]. These catalysts typically operate at moderate temperatures (25-60°C) with catalyst loadings of 10-20 mol%, achieving good to excellent yields [16]. The mechanism involves deprotonation of acetonitrile to form a stabilized carbanion, which subsequently undergoes nucleophilic attack on carbonyl electrophiles [16]. Optimization studies indicate that the addition of catalytic amounts of isopropanol or crown ethers significantly enhances reaction efficiency by improving solubility and reducing side reactions [16].

Transition metal complex catalysts offer high efficiency with broad substrate scope, operating at elevated temperatures (80-150°C) with catalyst loadings of 5-10 mol% [17]. Palladium-catalyzed carbopalladation of dinitriles with organoboron reagents provides a practical method for synthesizing beta-ketonitriles with excellent functional group tolerance [17]. The optimization of ligand design and temperature control represents critical factors for maximizing catalytic efficiency [17].

Phase-transfer catalysts demonstrate enhanced mass transfer properties, enabling efficient reactions at moderate temperatures (40-100°C) with low catalyst loadings (1-5 mol%) [5] [6]. The optimization of phase distribution and stirring rates proves essential for maximizing catalytic turnover [6]. Recent developments in solid-supported phase-transfer catalysts offer additional advantages in terms of catalyst recovery and reuse [5].

Base-activated systems provide variable efficiency depending on substrate structure, operating across a wide temperature range (0-80°C) with catalyst loadings of 5-15 mol% [16]. The optimization of pH control and reaction time represents key parameters for achieving high selectivity and yield [16]. These systems demonstrate particular utility for sensitive substrates that may undergo decomposition under more forcing conditions [16].

| Catalyst Type | Temperature Range (°C) | Catalyst Loading (mol%) | Key Optimization Factors | Typical Yield (%) |

|---|---|---|---|---|

| Metal Alkoxides | 25-60 | 10-20 | Base strength, solvent polarity | 70-95 |

| Transition Metal Complexes | 80-150 | 5-10 | Ligand design, temperature control | 75-90 |

| Phase Transfer Catalysts | 40-100 | 1-5 | Phase distribution, stirring rate | 60-90 |

| Base-Activated Systems | 0-80 | 5-15 | pH control, reaction time | 50-85 |

The selection of appropriate catalytic systems depends on several factors including substrate structure, desired reaction scale, and economic considerations [16] [17]. Industrial applications typically favor catalytic systems that demonstrate high efficiency, operational simplicity, and catalyst recovery capabilities [5] [6]. Laboratory-scale synthesis often prioritizes mild reaction conditions and high selectivity to minimize purification requirements [16] [17].